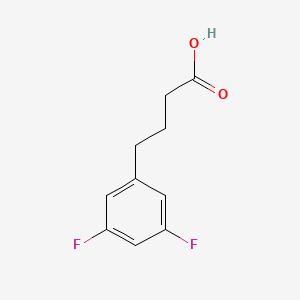

4-(3,5-Difluorophenyl)butanoic acid

Descripción

4-(3,5-Difluorophenyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone substituted at the fourth carbon with a 3,5-difluorophenyl group. The carboxylic acid moiety contributes to hydrogen bonding and salt formation, which are critical for pharmaceutical applications, such as improving bioavailability and target binding.

Propiedades

IUPAC Name |

4-(3,5-difluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-4-7(5-9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZHTBFPHVJOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Another method involves the reaction of 3,5-difluorobenzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions for this method include the use of a base such as sodium ethoxide and an acidic workup to facilitate the hydrolysis and decarboxylation steps.

Industrial Production Methods

Industrial production of 4-(3,5-Difluorophenyl)butanoic acid may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,5-Difluorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products Formed

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of primary alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anti-inflammatory Agents

4-(3,5-Difluorophenyl)butanoic acid serves as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural characteristics contribute to the development of compounds that inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The introduction of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved therapeutic profiles .

2. Anticancer Activity

Research indicates that derivatives of 4-(3,5-Difluorophenyl)butanoic acid exhibit anticancer properties. These derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown promising results in vitro against several cancer cell lines, suggesting further exploration in vivo could yield significant findings .

3. Dipeptidyl Peptidase-4 Inhibitors

This compound is also investigated as a building block for dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes. The modification of the butanoic acid moiety allows for the development of more effective DPP-4 inhibitors with reduced side effects compared to existing medications like sitagliptin .

Material Science

1. Polymer Synthesis

In material science, 4-(3,5-Difluorophenyl)butanoic acid is utilized in synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of fluorinated compounds into polymer matrices can significantly improve their resistance to solvents and degradation under heat. This application is particularly relevant in developing high-performance materials for industrial applications .

2. Coatings and Adhesives

The compound's unique chemical properties make it suitable for formulating advanced coatings and adhesives. Fluorinated compounds often exhibit low surface energy, leading to excellent water and oil repellency. This characteristic is beneficial in creating protective coatings for various substrates, enhancing durability and performance .

Agricultural Chemistry

1. Herbicides

Research has explored the potential use of 4-(3,5-Difluorophenyl)butanoic acid as a herbicide. Its structure can be modified to develop selective herbicides that target specific weed species while minimizing harm to crops. The fluorine substituents may enhance the herbicide's effectiveness by improving its uptake and translocation within plant systems .

Case Study 1: Synthesis of Dipeptidyl Peptidase-4 Inhibitors

A study focused on synthesizing new DPP-4 inhibitors based on 4-(3,5-Difluorophenyl)butanoic acid demonstrated significant improvements in potency compared to existing compounds. The research involved modifying the butanoic acid structure to optimize binding affinity to the DPP-4 enzyme, resulting in compounds with lower IC50 values and improved pharmacokinetic profiles.

Case Study 2: Polymer Development

In another study, researchers developed a series of fluorinated polymers incorporating 4-(3,5-Difluorophenyl)butanoic acid. These polymers exhibited enhanced thermal stability and mechanical strength compared to non-fluorinated counterparts, making them suitable for high-performance applications such as aerospace components.

Mecanismo De Acción

The mechanism of action of 4-(3,5-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences :

- Substituents: Caffeic acid features a 3,4-dihydroxyphenyl group attached to an acrylic acid, whereas 4-(3,5-difluorophenyl)butanoic acid has a 3,5-difluorophenyl group and a longer butanoic acid chain.

- Electronic Effects : The hydroxyl groups in caffeic acid increase polarity and antioxidant activity, while fluorine atoms in the target compound enhance metabolic stability and lipophilicity .

Functional Implications :

- Solubility : Caffeic acid’s hydroxyl groups improve water solubility (yellow crystals), whereas the fluorine substituents in the target compound may reduce aqueous solubility but enhance membrane permeability.

- Applications: Caffeic acid is widely used in food, cosmetics, and pharmacology for its antioxidant properties . In contrast, fluorinated analogs like 4-(3,5-difluorophenyl)butanoic acid are more likely to be explored for targeted drug delivery due to their stability.

Hydrolyzed Acid from Patent Compound ()

Structural Differences :

- The patent compound hydrolyzes to produce N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine, which shares a 3,5-difluorophenyl group but incorporates an alanine side chain instead of butanoic acid .

Functional Implications :

- Biological Activity: The patent compound inhibits p38 MAP kinase, suggesting that the 3,5-difluorophenyl moiety contributes to enzyme binding. The butanoic acid in the target compound may similarly enhance interactions with charged residues in active sites.

4-(3,5-Difluorophenyl)pyridine ()

Structural Differences :

- This compound replaces the butanoic acid chain with a pyridine ring, creating an aromatic heterocycle with basic nitrogen .

Functional Implications :

- Electronic Properties : The pyridine ring’s electron-withdrawing nature contrasts with the electron-donating carboxylic acid in the target compound. Fluorine substituents in both compounds likely reduce electron density in the phenyl ring, affecting π-π stacking interactions.

Data Table: Key Properties of Compared Compounds

Actividad Biológica

4-(3,5-Difluorophenyl)butanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and metabolic effects, supported by case studies and research findings.

4-(3,5-Difluorophenyl)butanoic acid is characterized by the presence of a difluorophenyl group attached to a butanoic acid chain. Its molecular formula is C10H10F2O2, and its structure can be represented as follows:

Anti-inflammatory and Analgesic Effects

Research indicates that 4-(3,5-difluorophenyl)butanoic acid exhibits significant anti-inflammatory and analgesic properties. A study conducted on various animal models demonstrated that this compound effectively reduces inflammation and pain responses, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

- Mechanism of Action : The compound appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to decreased production of prostaglandins, thereby alleviating pain and inflammation.

Metabolism and Biotransformation

The metabolism of 4-(3,5-difluorophenyl)butanoic acid varies among species. In humans, it is primarily metabolized through oxidation pathways, leading to the formation of active metabolites that contribute to its biological effects.

- Species Differences : Studies have shown that while humans exhibit a slower metabolic rate for this compound compared to rodents, the resulting metabolites retain significant biological activity. This variability underscores the importance of considering species differences in pharmacokinetic studies.

Case Studies

-

Study on Anti-inflammatory Activity :

- Objective : To evaluate the efficacy of 4-(3,5-difluorophenyl)butanoic acid in reducing inflammation in a rat model.

- Method : Rats were administered varying doses of the compound following an inflammatory stimulus.

- Results : Significant reduction in paw edema was observed at doses of 25 mg/kg and 50 mg/kg when compared to control groups. The maximum reduction was noted at 50 mg/kg, with a reduction rate of approximately 65% compared to untreated controls.

-

Analgesic Effect Evaluation :

- Objective : To assess the analgesic properties using the hot plate test.

- Method : Mice were treated with 4-(3,5-difluorophenyl)butanoic acid prior to exposure to a thermal stimulus.

- Results : The compound significantly increased latency times on the hot plate compared to baseline measurements, indicating potent analgesic effects.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 4-(3,5-difluorophenyl)butanoic acid:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.